2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to maintain consistent conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of benzofuran derivatives, including antimicrobial and anticancer properties, make this compound a subject of interest in biological research. Studies have shown that derivatives of benzofuran can inhibit the growth of various pathogens and cancer cells.
Medicine: Due to its potential therapeutic properties, 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is being explored for its use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities and are often used in medicinal chemistry.
Uniqueness: 2-(2,3-Dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid stands out due to its unique combination of the benzofuran and thiazole rings, which contributes to its distinct chemical and biological properties. This combination allows for a broader range of applications compared to compounds containing only one of these rings.
Properties
CAS No. |
1558352-96-7 |
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Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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